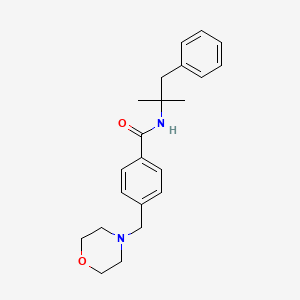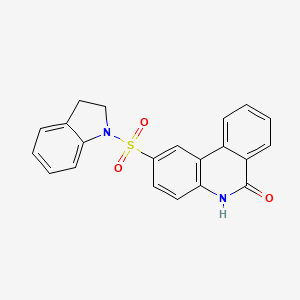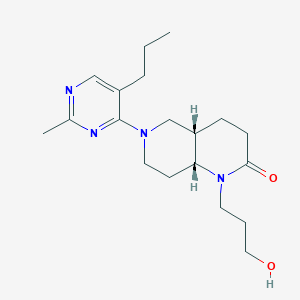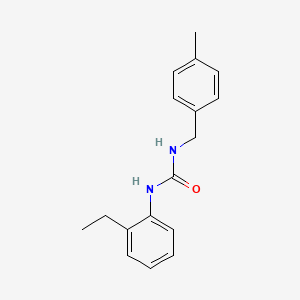
N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes. The purpose of
Mecanismo De Acción
N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide acts as a selective agonist of the α7 nAChR, which is primarily expressed in the central nervous system and plays a crucial role in various physiological processes, including learning, memory, and inflammation. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that modulate neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving cognitive function, enhancing memory, reducing inflammation, and modulating neurotransmitter release. The compound has also been shown to have neuroprotective effects, protecting against oxidative stress and cell death in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, including its selectivity for the α7 nAChR, its ability to mimic the effects of nicotine without the addictive properties, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide, including investigating its potential therapeutic applications in various neurological and psychiatric disorders, optimizing its potency and selectivity for the α7 nAChR, and exploring its potential side effects and safety profile. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream signaling pathways, as well as its potential interactions with other neurotransmitter systems. Overall, this compound represents a promising compound for further research and development in the field of neuroscience and pharmacology.
Métodos De Síntesis
N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-bromomethylbenzoic acid with morpholine, followed by the reaction of the resulting intermediate with 1,1-dimethyl-2-phenylethylamine. The final product is obtained through a purification process involving column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models of these disorders. This compound has also been investigated for its potential use as a smoking cessation aid, as it can mimic the effects of nicotine without the addictive properties.
Propiedades
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,16-18-6-4-3-5-7-18)23-21(25)20-10-8-19(9-11-20)17-24-12-14-26-15-13-24/h3-11H,12-17H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBTWPXKCLHREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide](/img/structure/B5338466.png)
![1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5338479.png)

![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)



![4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338552.png)


![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)
